molecular formula C5H3ClI2N2 B2412498 6-Chloro-3,5-diiodopyridin-2-amine CAS No. 1820717-29-0

6-Chloro-3,5-diiodopyridin-2-amine

Cat. No. B2412498
CAS RN: 1820717-29-0
M. Wt: 380.35
InChI Key: DSMVLZSENUEPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,5-diiodopyridin-2-amine is a chemical compound with the CAS Number: 1820717-29-0. Its molecular weight is 380.35 .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3,5-diiodopyridin-2-amine is C5H3ClI2N2 . The InChI code is 1S/C5H3ClI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) .

Scientific Research Applications

Palladium-Catalysed Aminocarbonylation

The compound has been explored in the context of palladium-catalysed aminocarbonylation reactions. This process involves the formation of products with carboxamide and ketocarboxamide functionalities. Specifically, the aminocarbonylation of diiodopyridines like 6-Chloro-3,5-diiodopyridin-2-amine has been carried out using various primary and secondary amines, resulting in yields of significant synthetic interest (Takács, Varga, Kardos, & Kollár, 2017).

Amination Reactions in Complex Preparation

The compound plays a role in the palladium-catalyzed amination reactions for preparing amine-containing ruthenium(II) complexes. This method provides an easy access to aminated mono- and ditopic terpyridine ligands, which are then used in the formation of new ruthenium(II) polypyridyl complexes (Johansson, 2006).

Synthesis of Bioactive Compounds

6-Chloro-3,5-diiodopyridin-2-amine is integral in the synthesis of 2-aminopyridines, which are key structural cores in bioactive natural products and medicinally important compounds. This synthesis method has been critical due to the lack of flexible, efficient, and generally applicable methods for preparing such compounds, demonstrating its importance in the realm of organic materials (Bolliger, Oberholzer, & Frech, 2011).

Selective Amination Catalyzed by Palladium-Xantphos Complex

A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where compounds like 6-Chloro-3,5-diiodopyridin-2-amine were used. This process yielded high-purity aminopyridines, which are essential in various chemical syntheses (Ji, Li, & Bunnelle, 2003).

Application in Octahedral Metal Complexes

This compound has been utilized in the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes, derived from reactions involving 6-Chloro-3,5-diiodopyridin-2-amine, have applications in oligo- and polymerization studies (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-3,5-diiodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMVLZSENUEPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,5-diiodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.